Isobutyl vs. Allyl N1-Substitution: Impact on LSD1 Enzyme Inhibition Potency
In an LSD1 biochemical assay, the isobutyl analog (target compound) demonstrated an IC50 of 70 nM, whereas the corresponding N1-allyl analog (N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide) showed an IC50 of 410 nM under identical conditions [1]. This represents a 5.9-fold improvement in potency conferred by the saturated branched alkyl chain.
| Evidence Dimension | LSD1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: 410 nM |
| Quantified Difference | 5.9-fold lower IC50 (target compound is more potent) |
| Conditions | LSD1 biochemical assay, FAD-dependent demethylation of H3K4me2 peptide substrate, 1 h incubation |
Why This Matters
A 5.9-fold potency gain at the isolated enzyme level can translate into a substantially lower required cellular concentration, reducing the risk of off-target effects in cell-based epigenetic studies.
- [1] THERAPEUTIC COMPOUNDS AND USES THEREOF. U.S. Patent Application Publication No. 2018/0009735, Example 42 and Table 1. View Source
